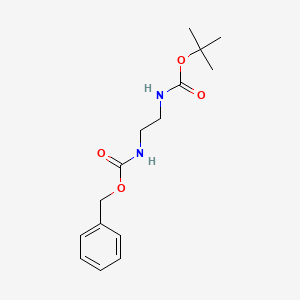

Benzyl tert-butyl ethane-1,2-diyldicarbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl tert-butyl ethane-1,2-diyldicarbamate can be synthesized through the reaction of ethylenediamine with tert-butyl chloroformate and benzyl chloroformate. The reaction typically takes place in an organic solvent such as methanol (MeOH) and is catalyzed by hydrochloric acid (HCl) in ethyl acetate (EtOAc). The reaction is stirred at room temperature for about 10 hours, yielding the desired compound with an 85% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl or tert-butyl groups are replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylenediamine and the corresponding carboxylic acids.

Common Reagents and Conditions

Hydrochloric Acid (HCl): Used in the synthesis and hydrolysis reactions.

Methanol (MeOH): Common solvent for reactions involving this compound.

Ethyl Acetate (EtOAc): Used as a solvent and in the preparation of the compound.

Major Products Formed

Ethylenediamine: A common product formed during hydrolysis.

Carboxylic Acids: Formed as by-products during hydrolysis and substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Benzyl tert-butyl ethane-1,2-diyldicarbamate features a tert-butyl group, which enhances its solubility and stability, making it an effective building block in organic synthesis. The presence of the benzyl group allows for further functionalization, facilitating diverse chemical reactions.

Organic Synthesis

This compound is predominantly utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it valuable for synthetic chemists.

Table 1: Key Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides or amines | Formation of substituted derivatives |

| Oxidation | Potassium permanganate | Carbonyl compounds |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

Biological Applications

Research indicates that this compound may act as a biochemical probe to study enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, thus providing insights into enzymatic mechanisms.

Case Study: Enzyme Inhibition

A study explored the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. The results demonstrated significant inhibition at micromolar concentrations, suggesting its utility in drug design targeting metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its therapeutic properties , particularly anti-inflammatory and anticancer activities. Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

Table 2: Therapeutic Investigations

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | Journal of Medicinal Chemistry |

| Anticancer activity | Induced apoptosis in cancer cells | ACS Publications |

Industrial Applications

This compound is also utilized in the development of novel materials with specific chemical and physical properties. Its incorporation into polymer matrices enhances material performance, particularly in coatings and adhesives.

Case Study: Material Development

An industrial application study highlighted the use of this compound in formulating high-performance coatings that exhibited improved adhesion and durability compared to traditional formulations.

Mecanismo De Acción

The mechanism of action of Benzyl tert-butyl ethane-1,2-diyldicarbamate primarily involves its role as a protecting group for amines. The compound forms stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, releasing the free amine .

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl ethane-1,2-diyldicarbamate: Another Boc-protected ethylenediamine derivative.

Dibenzyl ethane-1,2-diyldicarbamate: A similar compound with benzyl protecting groups.

N-Tosylethylenediamine: A tosyl-protected ethylenediamine derivative.

Uniqueness

Benzyl tert-butyl ethane-1,2-diyldicarbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively.

Actividad Biológica

Benzyl tert-butyl ethane-1,2-diyldicarbamate (BTED) is a compound that has garnered attention in the field of organic synthesis, particularly for its role as a protective group in the synthesis of various biologically active molecules. This article explores the biological activity of BTED, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- A benzyl group that enhances lipophilicity.

- A tert-butyl group that provides steric hindrance and stability.

- An ethane-1,2-diyldicarbamate backbone , which is crucial for its protective functionality during chemical reactions.

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

Applications in Organic Synthesis

BTED is primarily utilized as a protecting group for amines during peptide synthesis and pharmaceutical development. Its ability to selectively protect amine groups allows for complex synthetic pathways while minimizing unwanted side reactions. This selectivity is vital in the development of new compounds with specific structural requirements.

Biological Activity

While BTED itself is not directly therapeutic, its derivatives and related compounds have shown significant biological activities:

- Antibacterial Activity : Research indicates that derivatives of carbamate compounds, including those related to BTED, exhibit antibacterial properties. For instance, studies have demonstrated that certain carbamate derivatives show effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa .

- Cytotoxicity Studies : Some studies involving related compounds have reported cytotoxic effects on human carcinoma cell lines. For example, intermediates derived from similar structures have been shown to possess cytotoxic activity against several cancer cell lines .

- Mechanism of Action : The biological activity of carbamate derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For instance, some compounds disrupt protein synthesis or alter membrane integrity in bacterial cells .

Case Study 1: Synthesis and Antibacterial Evaluation

A study synthesized new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives and evaluated their antibacterial activity. The microdilution broth susceptibility assay revealed that these compounds were highly active against E. coli and Bacillus cereus, with low toxicity profiles observed in cytotoxicity assays .

Case Study 2: Cytotoxic Effects on Carcinoma Cell Lines

Research conducted on related carbamate structures demonstrated significant cytotoxic effects against various human carcinoma cell lines. These findings suggest potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSLPBOKBJBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327586 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77153-05-0 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.